Tagitinin F

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Anti-nociceptive Properties

Studies suggest that Tagitinin F possesses anti-inflammatory and anti-nociceptive properties. A comprehensive study published in 2021 explored these properties using in silico, in vitro, and in vivo models. The study found that Tagitinin F effectively inhibited the production of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent []. Additionally, the study revealed its ability to reduce pain sensitivity in mice, suggesting its potential analgesic effects [].

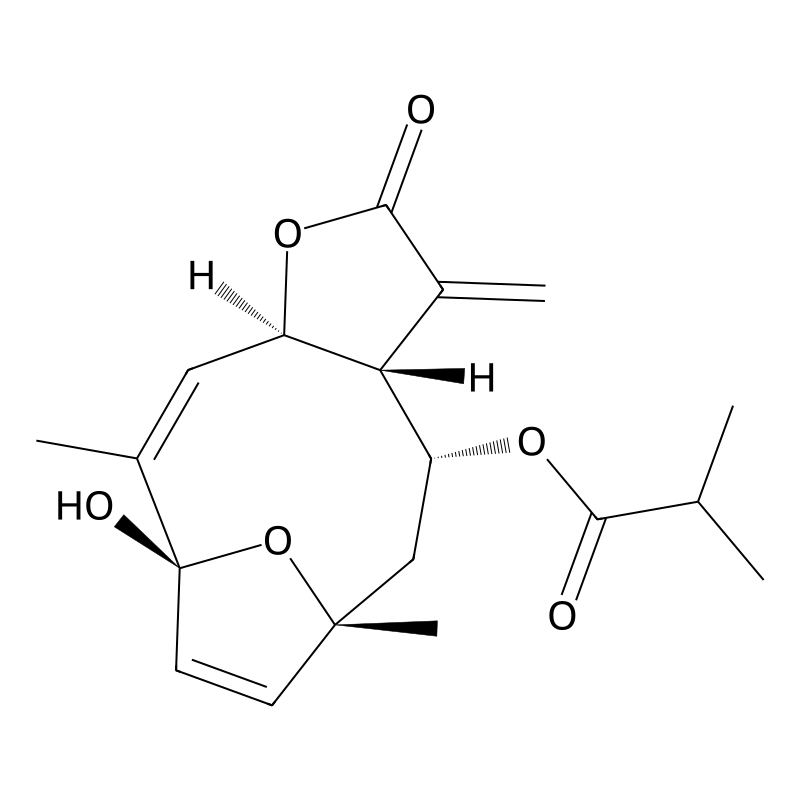

Tagitinin F is a natural compound classified as a gamma-lactone, with the molecular formula C19H24O6 and a molecular weight of 348.4 g/mol. It is primarily derived from plants such as Greenmaniella resinosa and Tithonia diversifolia, which are known for their medicinal properties. This compound is part of the sesquiterpenoid family, characterized by its complex structure and diverse biological activities, including anti-inflammatory and anti-nociceptive effects .

- There is no readily available data on the specific safety hazards associated with Tagitinin F.

Limitations and Future Research

- More research is needed to fully understand the mechanism of action of Tagitinin F and its potential therapeutic applications.

- In-depth studies are required to determine its safety profile, including potential toxicity and side effects.

Tagitinin F exhibits significant biological activities, including:

- Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation, which is crucial for treating various inflammatory diseases.

- Anti-nociceptive Properties: The compound shows promise in alleviating pain, making it a candidate for pain management therapies.

- Antimicrobial Activity: Preliminary studies suggest that Tagitinin F possesses antimicrobial properties, which could be beneficial in developing new antibiotics .

These activities are attributed to its ability to interact with cellular pathways and molecular targets involved in inflammation and pain signaling.

The synthesis of Tagitinin F can be achieved through several methods:

- Photocyclization of Tagitinin C: This method involves exposing Tagitinin C to light, facilitating its transformation into Tagitinin F. This approach is noted for its simplicity and efficiency .

- Chemical Modifications: Structural modifications can be made to enhance its biological activity or yield through various organic synthesis techniques.

- Extraction from Natural Sources: Isolation from plant sources like Tithonia diversifolia is another method, although it may yield lower quantities compared to synthetic approaches .

Tagitinin F has potential applications in various fields:

- Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it may be developed into therapeutic agents for treating pain and inflammation.

- Natural Products Research: Its extraction and study contribute to the understanding of plant-derived compounds and their medicinal potential.

- Agriculture: The antimicrobial properties may find applications in developing natural pesticides or fungicides .

Research on the interactions of Tagitinin F with biological systems has revealed that it can irreversibly react with nucleophiles such as sulfhydryl or amino groups found in enzymes and transcription factors. This alkylation mechanism is significant as it highlights how Tagitinin F can modulate biological processes at a molecular level, potentially leading to therapeutic effects against various diseases .

Several compounds share structural similarities with Tagitinin F, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Tagitinin C | Sesquiterpenoid | Anti-inflammatory, anti-cancer |

| Parthenolide | Sesquiterpenoid | Anti-cancer, anti-inflammatory |

| Costunolide | Sesquiterpenoid | Anti-inflammatory, anti-cancer |

| Artemisinin | Sesquiterpene | Antimalarial |

Uniqueness of Tagitinin F

Tagitinin F stands out due to its specific gamma-lactone structure, which contributes to its distinct biological activities compared to similar compounds. Its ability to effectively modulate inflammatory responses while also providing analgesic effects makes it a unique candidate for further pharmaceutical development.

Molecular Formula and Weight

Tagitinin F is characterized by the molecular formula C19H24O6, establishing it as a complex organic compound with nineteen carbon atoms, twenty-four hydrogen atoms, and six oxygen atoms [1] [2] [19]. The compound exhibits a molecular weight of 348.4 grams per mole, as determined through computational methods and confirmed across multiple chemical databases [1] [2] [19]. The exact mass of Tagitinin F has been precisely calculated to be 348.15728848 daltons, providing critical information for accurate mass spectrometric identification [1] [8].

The molecular composition places Tagitinin F within the sesquiterpenoid class of natural products, specifically categorized as a gamma-lactone due to its characteristic lactone ring structure [1] [3] [5]. This classification reflects the compound's biosynthetic origin and structural complexity, which are fundamental to understanding its chemical behavior and properties.

| Property | Value | Reference Database |

|---|---|---|

| Molecular Formula | C19H24O6 | PubChem [1] |

| Molecular Weight | 348.4 g/mol | PubChem [1] |

| Exact Mass | 348.15728848 Da | PubChem [1] |

| Chemical Classification | Sesquiterpenoid, Gamma-lactone | PubChem/BioCrick [1] [3] |

Structural Elucidation and Stereochemistry

IUPAC Nomenclature

The complete International Union of Pure and Applied Chemistry nomenclature for Tagitinin F is [(1R,2Z,4R,8R,9R,11R)-1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate [1] [8] [19]. This systematic name provides comprehensive information about the compound's structural framework, including the tricyclic core system, stereochemical configuration, and functional group arrangements. The nomenclature specifically identifies the presence of a dioxatricyclo framework with specific ring fusion patterns and substitution positions [1].

The alternative IUPAC name, Propanoic acid, 2-methyl-, (3aR,4R,6R,9R,10Z,11aR)-2,3,3a,4,5,6,9,11a-octahydro-9-hydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, emphasizes the ester linkage and the complex polycyclic architecture [19]. This nomenclature system ensures unambiguous identification of the compound's structural features across scientific literature and databases.

Stereogenic Centers and Configuration

Tagitinin F contains five defined stereogenic centers, specifically located at carbon positions C-1, C-4, C-8, C-9, and C-11 [8]. The absolute configuration of these stereogenic centers follows the R-configuration pattern: (1R,4R,8R,9R,11R), which determines the three-dimensional spatial arrangement of substituents around each chiral center [1] [8]. This stereochemical information is critical for understanding the compound's biological activity and chemical reactivity patterns.

The stereochemical complexity of Tagitinin F is further enhanced by the presence of a Z-configured double bond at the C-2 position, as indicated in the systematic name [1] [8]. This geometric isomerism contributes to the overall molecular rigidity and influences the compound's conformational preferences in solution and solid states.

| Stereogenic Center | Configuration | Position |

|---|---|---|

| C-1 | R | Carbon 1 |

| C-4 | R | Carbon 4 |

| C-8 | R | Carbon 8 |

| C-9 | R | Carbon 9 |

| C-11 | R | Carbon 11 |

Three-Dimensional Conformation

The three-dimensional conformation of Tagitinin F is characterized by a complex tricyclic framework that adopts specific spatial arrangements in both solid and solution states [14] [24]. Based on structural analysis of related sesquiterpenoid lactones, particularly the conformational studies of Tagitinin A, the nine-membered ring system within Tagitinin F likely adopts a twist-chair-boat conformation [14] [24]. This conformational preference is stabilized by the presence of tetrahedral carbon centers and the rigid tricyclic framework [14].

The dioxatricyclo[9.2.1.04,8]tetradeca core structure creates a constrained molecular geometry that limits conformational flexibility [1]. The epoxide bridge between specific carbon positions contributes to the overall rigidity of the molecular framework, while the ester substituent provides additional steric interactions that influence the preferred three-dimensional arrangement [14] [24]. Molecular modeling studies suggest that the compound maintains its crystallographically observed conformation in organic solvents, indicating structural stability across different environments [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural characterization of Tagitinin F, providing detailed information about the compound's molecular framework and stereochemistry [10] [11]. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the various hydrogen environments within the tricyclic structure, including methyl groups, methylene protons, and olefinic hydrogens [10] [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, distinguishing between different carbon environments such as carbonyl carbons, aromatic carbons, and aliphatic carbons [10] [11]. The spectral data acquired in deuterated acetone solvent systems ensures optimal resolution and minimizes solvent interference effects during data acquisition [10] [11]. The complex coupling patterns observed in the Nuclear Magnetic Resonance spectra reflect the intricate connectivity and stereochemical relationships within the Tagitinin F structure.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Tagitinin F reveals characteristic fragmentation patterns that provide structural confirmation and identification capabilities [25]. The molecular ion peak appears at mass-to-charge ratio 349 in positive ionization mode, corresponding to the protonated molecular ion [M+H]+ [25]. Key fragmentation pathways include the loss of water molecules, resulting in peaks at mass-to-charge ratio 331 [M-H2O]+, and the loss of isobutyl groups, producing fragments at mass-to-charge ratio 261 [M-iBu]+ [25].

Additional fragmentation patterns include sequential losses combining water and carbon monoxide elimination, generating characteristic peaks at mass-to-charge ratio 243 [M-iBu-H2O]+ and 215 [M-iBu-H2O-CO]+ [25]. These fragmentation patterns are consistent with the presence of the gamma-lactone ring system and the ester functional group, providing diagnostic information for compound identification in complex mixtures [25]. The fragmentation behavior reflects the structural stability of the tricyclic core and the preferential cleavage sites under mass spectrometric conditions.

| Fragment Ion | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| [M+H]+ | 349 | Molecular ion |

| [M-H2O]+ | 331 | Water loss |

| [M-iBu]+ | 261 | Isobutyl loss |

| [M-iBu-H2O]+ | 243 | Combined losses |

| [M-iBu-H2O-CO]+ | 215 | Triple elimination |

Infrared Spectroscopy

Infrared spectroscopic analysis of Tagitinin F provides valuable information about the functional groups present within the molecular structure [21] [22]. The gamma-lactone functionality typically exhibits characteristic carbonyl stretching vibrations in the region of 1750-1780 wavenumbers, reflecting the strained five-membered lactone ring system [21] [22]. The ester carbonyl group contributes additional absorption bands in the carbonyl region, appearing at slightly lower frequencies due to reduced ring strain [22].

Hydroxyl group stretching vibrations appear in the broad region around 3200-3600 wavenumbers, indicating the presence of the alcohol functionality within the tricyclic framework [21] [22]. The complex fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to carbon-carbon stretching, carbon-hydrogen bending, and carbon-oxygen stretching vibrations specific to the sesquiterpenoid structure [21]. These characteristic infrared absorption patterns provide a molecular fingerprint for compound identification and purity assessment.

Physicochemical Properties

Solubility Parameters

Tagitinin F demonstrates favorable solubility characteristics in various organic solvents, reflecting its moderately polar nature and structural features [3] [5]. The compound exhibits good solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, indicating compatibility with both aprotic and moderately polar solvent systems [3] [5]. This solubility profile is consistent with the compound's XLogP3 value of 1.7, suggesting moderate lipophilicity [1].

The hydrogen bonding characteristics of Tagitinin F contribute significantly to its solubility behavior, with one hydrogen bond donor and six hydrogen bond acceptor sites available for intermolecular interactions [1]. The rotatable bond count of three indicates moderate molecular flexibility, allowing conformational adjustments that facilitate dissolution in various solvent environments [1]. These solubility parameters are crucial for developing analytical methods and potential applications requiring specific solvent systems.

| Solvent | Solubility Status | Application |

|---|---|---|

| Chloroform | Soluble | Extraction/Purification |

| Dichloromethane | Soluble | Analytical procedures |

| Ethyl Acetate | Soluble | Chromatographic methods |

| Dimethyl Sulfoxide | Soluble | Biological assays |

| Acetone | Soluble | General laboratory use |

Melting and Boiling Points

The melting and boiling point data for Tagitinin F are not extensively documented in the available literature, reflecting the limited thermal characterization studies conducted on this specific sesquiterpenoid compound [12]. The absence of definitive melting point and boiling point values indicates the need for comprehensive thermal analysis studies to establish these fundamental physicochemical parameters [12]. The complex tricyclic structure and presence of multiple functional groups suggest that thermal decomposition may occur before reaching traditional boiling point temperatures [12].

Related sesquiterpenoid lactones typically exhibit melting points in the range of 150-200 degrees Celsius, depending on their structural complexity and intermolecular interactions [12]. The presence of hydrogen bonding capabilities and the rigid tricyclic framework in Tagitinin F likely contribute to elevated melting point characteristics compared to simpler organic compounds [12]. Future thermal analysis studies using differential scanning calorimetry and thermogravimetric analysis would provide definitive values for these important physicochemical parameters.

Stability and Degradation Pathways

The stability profile of Tagitinin F is influenced by its complex molecular architecture and the presence of potentially labile functional groups [6] [7]. Photochemical stability studies have revealed that related tagitinin compounds can undergo photocyclization reactions under ultraviolet radiation exposure, suggesting potential photochemical degradation pathways for Tagitinin F [6]. The gamma-lactone ring system provides inherent stability under normal storage conditions, while the ester linkage may be susceptible to hydrolytic degradation under extreme pH conditions [6].

Storage recommendations for Tagitinin F include desiccated conditions at temperatures below -20 degrees Celsius to minimize degradation processes [3] [5]. The compound demonstrates stability in organic solvent solutions when stored under appropriate conditions, with stock solutions remaining viable for several months when properly sealed and maintained at low temperatures [3] [5]. Degradation pathways may include ester hydrolysis, lactone ring opening, and oxidative processes affecting the tricyclic framework, necessitating careful handling and storage protocols to maintain compound integrity [6] [7].